7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole
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Overview
Description
7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is a complex organic compound that features a unique combination of benzothiadiazole and benzoselenadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole typically involves multiple steps. One common approach is the nitration of 2,1,3-benzoselenadiazole using a mixture of nitric acid and sulfuric acid to produce 4-nitro-2,1,3-benzoselenadiazole . This intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group. The final step involves the cyclization of the intermediate with an imidazole derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfanyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole involves its interaction with specific molecular targets. For instance, it can bind to glutathione S-transferases, inhibiting their activity and leading to the accumulation of toxic compounds within cancer cells . This inhibition triggers apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Another compound with a similar nitrobenzoxadiazole scaffold, known for its anticancer properties.
4-nitro-2,1,3-benzothiadiazole: A simpler compound with a benzothiadiazole core, used in various chemical and biological applications.
Uniqueness
7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is unique due to the presence of both selenium and sulfur atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H5N7O2S2Se |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
7-[(4-nitro-2,1,3-benzoselenadiazol-5-yl)sulfanyl]-3H-imidazo[4,5-e][2,1,3]benzothiadiazole |
InChI |
InChI=1S/C13H5N7O2S2Se/c21-20(22)12-8(4-3-7-11(12)19-25-18-7)23-13-14-5-1-2-6-10(9(5)15-13)17-24-16-6/h1-4,16H |
InChI Key |
BCGNCPGVGJYPIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1SC3=NC4=CC=C5C(=NSN5)C4=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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